2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 235.73 g/mol. It is categorized as an aromatic amine, specifically a substituted phenethylamine, where a methylsulfonyl group is attached to the para position of the phenyl ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and material sciences.
The compound is characterized by its hydrochloride salt form, which enhances its solubility in water, making it suitable for biological and chemical applications. It is usually presented as a white to off-white solid and is known to exhibit skin and eye irritation properties, necessitating careful handling under safety guidelines .
These reactions are significant for modifying the compound's structure to enhance its efficacy in different applications .
Research indicates that 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride exhibits various biological activities. It has been studied for its potential effects on:
The synthesis of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves several steps:
These methods can vary based on specific laboratory protocols and desired purity levels .
The applications of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride are diverse:
Interaction studies involving 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride have focused on its binding affinity with various biological targets. Preliminary research suggests interactions with neurotransmitter receptors, which could elucidate its potential therapeutic effects. Further studies are necessary to fully understand its pharmacokinetics and pharmacodynamics.
Additionally, toxicity studies indicate that while it may cause skin and eye irritation, detailed safety profiles are still being developed .
Several compounds share structural similarities with 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylsulfanylphenethylamine | C9H13NS | Contains a thiol group instead of sulfone |
| 2-Amino-1-(4-methylsulfonyl)benzene | C9H11NO2S | Lacks ethyl chain; more basic properties |
| N,N-Dimethyl-4-(methylsulfonyl)aniline | C10H13NOS | Dimethylated amine; increased lipophilicity |
| 1-(2-Aminoethyl)-4-methylbenzenesulfonamide | C10H13NOS | Sulfonamide derivative; potential antibacterial activity |
These compounds highlight the uniqueness of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride due to its specific functional groups and potential applications in both medicinal chemistry and materials science .
| Disconnection Strategy | Starting Materials | Key Reactions | Synthetic Complexity | Expected Yield (%) |
|---|---|---|---|---|
| Alpha-Bond Disconnection | Benzyl cyanide + Methylsulfonyl chloride | Friedel-Crafts sulfonylation + Nitrile reduction | Medium | 75-85 |
| Beta-Bond Disconnection | 4-Methylsulfonylphenylacetic acid + Ammonia | Amide formation + Reduction | High | 60-70 |
| Aromatic Ring-Ethylamine Bond | Toluene + Chloroacetonitrile | Electrophilic substitution + SN2 displacement | Low | 45-55 |
| Methylsulfonyl-Aromatic Bond | Phenylacetonitrile + Methanesulfonyl chloride | Aromatic sulfonylation + Catalytic reduction | Medium | 70-80 |
| Carbonyl-Amine Precursor | 4-Methylsulfonylbenzyl ketone + Amine source | Reductive amination + Hydrogenation | High | 65-75 |
Chlorosulfonation represents a fundamental approach for introducing methylsulfonyl groups into aromatic systems through electrophilic aromatic substitution mechanisms [4] [8]. The reaction proceeds via activation of sulfur trioxide or chlorosulfonic acid, which generates highly electrophilic sulfonylating species that attack electron-rich aromatic rings [4] [8].
Phenylacetonitrile substrates undergo chlorosulfonation with chlorosulfonic acid under controlled conditions of 0-5°C for 4 hours, achieving product yields of 78% with para:ortho selectivity ratios of 85:15 [9] [10]. The reaction mechanism involves initial formation of a carbocation intermediate through electrophilic attack, followed by deprotonation to restore aromaticity [4] [11]. Benzyl cyanide derivatives demonstrate superior reactivity when treated with sulfur trioxide in sulfuric acid at elevated temperatures of 80-100°C, producing yields of 85% with enhanced para-selectivity of 90:10 [4] [10].
Sulfuryl chloride serves as an alternative chlorosulfonating agent for 4-methylphenylacetonitrile substrates, operating effectively at room temperature over 6-hour reaction periods [8] [10]. This system generates 72% yields while maintaining 88:12 para:ortho selectivity ratios [8]. The mechanism involves heterolytic attack by molecular sulfuryl chloride, which is facilitated by electron-releasing methyl substituents in the aromatic nucleus [8].
Industrial scalability considerations favor reactions utilizing sulfur trioxide-sulfuric acid combinations due to their high throughput capabilities and excellent temperature control characteristics [10]. Phenylacetic acid substrates require chlorosulfonic acid treatment at 0-10°C for 3 hours, achieving 80% yields with 82:18 selectivity ratios [9] [10]. Ethylbenzene substrates necessitate more forcing conditions using sulfuryl chloride at 120°C for 5 hours, producing 65% yields with reduced selectivity of 75:25 [8] [10].
Table 2: Chlorosulfonation-Based Synthetic Routes
| Substrate | Chlorosulfonating Agent | Reaction Conditions | Product Yield (%) | Selectivity (para:ortho) | Industrial Scalability |
|---|---|---|---|---|---|
| Phenylacetonitrile | Chlorosulfonic acid | 0-5°C, 4h | 78 | 85:15 | High |
| Benzyl cyanide | SO3/H2SO4 | 80-100°C, 2h | 85 | 90:10 | Very High |
| 4-Methylphenylacetonitrile | Sulfuryl chloride | Room temp, 6h | 72 | 88:12 | Medium |
| Phenylacetic acid | Chlorosulfonic acid | 0-10°C, 3h | 80 | 82:18 | High |
| Ethylbenzene | SO2Cl2 | 120°C, 5h | 65 | 75:25 | Medium |
Catalytic reduction of nitrile functionalities to primary amines represents a critical transformation in synthesizing 2-[4-(Methylsulfonyl)phenyl]ethylamine hydrochloride [6] [12] [13]. The selective hydrogenation of benzyl cyanide to 2-phenylethylamine using palladium on aluminum oxide catalysts demonstrates remarkable efficiency when conducted in multiphase reaction media containing n-hexane, water, and carbon dioxide [13]. This system achieves primary amine selectivity exceeding 90% while maintaining conversion rates above 99% [13].
The synergistic effects of carbon dioxide and water create unique reaction environments that suppress secondary amine formation through bis-alkylation pathways [13]. In neat n-hexane solvents, benzyl cyanide hydrogenation proceeds rapidly but produces predominantly secondary amine byproducts rather than the desired primary amine [13]. Pressurization with carbon dioxide alone decreases reaction rates while maintaining secondary amine selectivity, and catalyst deactivation occurs during extended reaction periods [13].
Raney nickel catalysts provide alternative reduction pathways for aromatic nitriles, operating at elevated temperatures of 130°C under hydrogen pressures of 13.8 megapascals in liquid ammonia [14] [15]. These conditions generate primary amine selectivities of 66.9% with moderate conversion rates of 75% [14]. The skeletal nickel structure facilitates hydrogen activation while the ammonia medium suppresses over-reduction pathways [14].
Platinum on carbon catalysts demonstrate excellent performance for benzonitrile derivative reductions at 80°C under 10 bar hydrogen pressure in methanol solvents [15]. The reaction follows consecutive reaction kinetics with initial nitrile hydrogenation to imine intermediates, followed by further reduction to primary amines [15]. Benzylamine hydrogenolysis represents a competing pathway that produces toluene and ammonia through carbon-nitrogen bond cleavage [15].
Nickel on silicon carbide catalysts exhibit superior hydrogen spillover capacity, enabling selective nitrile hydrogenation without ammonia addition [12]. The highly dispersed nickel particles dissociate hydrogen molecules, allowing active hydrogen species to migrate to silicon carbide surfaces where nitrile substrates undergo reduction [12]. The moderate basicity of the nickel-silicon carbide interface enhances primary amine selectivity by minimizing secondary condensation reactions [12].
Table 3: Catalytic Reduction Approaches for Amine Functionalization
| Catalyst System | Substrate | Reaction Conditions | Primary Amine Selectivity (%) | Conversion (%) | Catalyst Stability |
|---|---|---|---|---|---|
| Pd/Al2O3 | Benzyl cyanide | 50°C, 30 bar H2, n-hexane-H2O-CO2 | >90 | >99 | Excellent |
| Raney Nickel | Aromatic nitriles | 130°C, 13.8 MPa H2, liquid NH3 | 66.9 | 75 | Good |
| Pt/C | Benzonitrile derivatives | 80°C, 10 bar H2, methanol | 85-95 | 95 | Very Good |
| Ni/SiC | Phenylacetonitrile | 175°C, 2-12 MPa H2, alcohols | >95 | >98 | Excellent |
| Pd/C + CO2/H2O | Substituted benzyl cyanides | 25°C, 5 bar H2, aqueous medium | >90 | >95 | Outstanding |
Green chemistry principles fundamentally transform industrial synthesis approaches for 2-[4-(Methylsulfonyl)phenyl]ethylamine hydrochloride through waste minimization, energy efficiency, and environmental impact reduction [16] [17] [18]. Traditional chlorosulfonation methodologies exhibit atom economies ranging from 45-55% with E-factors between 25-30, indicating substantial waste generation and resource inefficiency [16] [18].
Solvent-free ball milling techniques represent revolutionary approaches to pharmaceutical intermediate synthesis, achieving atom economies of 75-85% while completely eliminating solvent requirements [19]. These mechanochemical processes generate E-factors of 5-8, representing dramatic improvements over traditional solution-based chemistry [19]. The unique reaction environment created by ball milling enables synthetic strategies that are typically unattainable in conventional solvents [19].
Continuous flow synthesis methodologies provide significant advantages for industrial-scale production through enhanced heat and mass transfer characteristics [20] [10]. Automated continuous systems eliminate batch-to-batch variability while enabling real-time monitoring and feedback control [20]. The implementation of continuous stirred tank reactors in series achieves near-complete conversion with reduced heated reagent requirements [10]. Atom economies of 70-80% and E-factors of 8-12 demonstrate substantial improvements over batch processes [20] [10].
Enzymatic biocatalysis offers exceptional environmental benefits through high selectivity and mild reaction conditions [7] [21]. Ene-reductases combined with imine reductases enable stereoselective synthesis of amines containing multiple stereogenic centers [7]. The use of ammonium formate as both amine donor and reducing equivalent source, coupled with formate dehydrogenase for nicotinamide adenine dinucleotide phosphate recycling, achieves atom economies of 85-95% [7]. E-factors of 2-5 reflect minimal waste generation characteristic of enzymatic processes [7].
Fusion-based technologies eliminate solvent usage entirely while improving drug bioavailability through formation of stable amorphous dispersions [18]. High-energy fusion techniques enable high-throughput processing in significantly reduced operational footprints [18]. Energy consumption reductions of 70-90 megajoules per kilogram and waste generation of 2-4 kilograms per kilogram product demonstrate substantial environmental improvements [18].
Pharmaceutical companies increasingly adopt sustainable manufacturing practices to reduce greenhouse gas emissions and environmental impact [16] [17] [22]. AstraZeneca utilizes sustainable catalysts for greener chemical reactions while implementing artificial intelligence to predict and optimize reaction conditions [16]. Process intensification through continuous reactions, enzyme catalysis, and synthetic biology creates pathways for more sustainable drug synthesis [16] [17].
Table 4: Green Chemistry Perspectives in Industrial-Scale Production
| Synthetic Route | Atom Economy (%) | E-Factor | Solvent Usage (L/kg) | Energy Consumption (MJ/kg) | Waste Generation (kg/kg product) | Process Safety Rating |
|---|---|---|---|---|---|---|
| Traditional Chlorosulfonation | 45-55 | 25-30 | 15-20 | 120-150 | 8-12 | Medium |
| Solvent-Free Ball Milling | 75-85 | 5-8 | 0 | 80-100 | 2-3 | High |
| Continuous Flow Synthesis | 70-80 | 8-12 | 8-12 | 90-110 | 4-6 | Very High |
| Enzymatic Biocatalysis | 85-95 | 2-5 | 5-10 | 60-80 | 1-2 | Very High |
| Fusion-Based Technology | 80-90 | 3-7 | 0-2 | 70-90 | 2-4 | High |
The thermodynamic stability and phase behavior of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride demonstrate characteristics typical of aromatic sulfonamide derivatives with enhanced stability imparted by the methylsulfonyl functional group [1] [2]. Thermal analysis studies of structurally related sulfonamide compounds indicate that the compound exhibits thermal decomposition onset temperatures in the range of 200-220°C, which is consistent with the enhanced thermal stability observed in methylsulfonyl-substituted aromatic compounds [3] [4].
The compound maintains structural integrity and exhibits stable thermodynamic behavior up to approximately 200°C under inert atmospheric conditions [1]. This thermal stability range positions the compound favorably for various pharmaceutical and chemical processing applications where elevated temperatures may be encountered during manufacturing or storage. The presence of the methylsulfonyl group contributes significantly to this enhanced thermal stability through its electron-withdrawing nature and the strong sulfur-oxygen bond characteristics [5].
Crystallographic analysis indicates that 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride adopts a crystalline solid form with white to off-white appearance [6]. The crystalline structure is stabilized through intermolecular hydrogen bonding interactions between the protonated amine group and the chloride counterion, as well as potential π-π stacking interactions between aromatic rings [5]. However, detailed crystallographic parameters including unit cell dimensions, space group, and molecular packing arrangements require comprehensive X-ray diffraction analysis for complete characterization.
Phase transition behavior analysis reveals no observable phase transitions prior to thermal decomposition onset [3]. This absence of polymorphic transitions or crystalline phase changes within the stable temperature range contributes to the compound's predictable physical behavior and processing characteristics. The activation energy for thermal decomposition is estimated to fall within the typical range for sulfonamide derivatives (60-80 kJ/mol), though specific calorimetric studies are required for precise determination [1].
| Parameter | Value/Range | Notes | Reference |
|---|---|---|---|
| Thermal Decomposition Onset (°C) | 200-220 | Based on sulfonamide derivative thermal analysis | [1] [2] |
| Thermal Stability Range (°C) | Stable up to ~200°C | Similar to other sulfonamide compounds | [3] [4] |
| Crystal Form | Crystalline solid | White to off-white crystalline appearance | [6] |
| Crystalline Symmetry | Not determined | Requires X-ray crystallography for determination | [5] |
| Phase Transition Temperature (°C) | Not reported | No phase transitions observed before decomposition | [3] |
| Activation Energy for Decomposition (kJ/mol) | Not available | Typical range for sulfonamides: 60-80 kJ/mol | [1] |
The solubility profile of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride reflects the combined influence of its ionic character (hydrochloride salt) and lipophilic aromatic structure [7] [8]. The compound exhibits moderate aqueous solubility estimated in the range of 10-50 mg/mL at 25°C, which is enhanced compared to the corresponding free base due to salt formation [8]. This solubility enhancement is attributed to the improved hydrogen bonding capacity and ionic interactions with water molecules facilitated by the hydrochloride salt form.
Organic solvent solubility demonstrates selectivity based on polarity and hydrogen bonding characteristics [6]. The compound shows slight solubility in methanol and DMSO when subjected to sonication, indicating moderate interaction with polar protic and aprotic solvents. Ethanol demonstrates limited solubility, while data for acetone and chloroform remain limited, suggesting reduced compatibility with lower polarity organic solvents [6].
The partition coefficient (LogP) value of 3.17440 indicates significant lipophilic character [7]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The relatively high LogP value reflects the contribution of the methylsulfonyl-substituted aromatic ring system, which imparts lipophilic properties despite the presence of the polar sulfonyl group.
Hansen solubility parameters and detailed Hildebrand solubility parameter values require experimental determination through systematic solubility studies across solvents with known cohesive energy densities [7]. These parameters would provide quantitative guidance for formulation development and processing solvent selection.
| Solvent/Parameter | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Water (mg/mL) | Moderate (estimated 10-50) | 25 | [7] [8] |
| Methanol (mg/mL) | Slightly soluble (with sonication) | 25 | [6] |
| DMSO (mg/mL) | Slightly soluble (with sonication) | 25 | [6] |
| LogP (octanol/water) | 3.17440 | 25 | [7] |
| LogD (pH 7.4) | Not determined | 25 | [7] |
The acid-base behavior of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is dominated by the primary amine functionality, which exhibits pKa values estimated in the range of 9.5-10.5 [9] [10]. This pKa range is characteristic of primary aliphatic amines and reflects the electronic influence of the aromatic ring system and the electron-withdrawing methylsulfonyl substituent.
The methylsulfonyl group remains non-ionizable under physiological and most experimental conditions, functioning as an electron-withdrawing substituent rather than a titratable group [7]. This characteristic distinguishes the compound from sulfonamide antibiotics where the sulfonamide nitrogen can be deprotonated under strongly basic conditions.
Protonation state analysis across different pH ranges reveals predictable behavior consistent with a monoprotic base [8] [11]. At pH 1, the compound exists as fully protonated species (NH₃⁺), typical for the hydrochloride salt form. At physiological pH (7.4), the compound remains predominantly protonated, contributing to its cationic character and influencing its biological distribution and membrane interactions [8].
The transition region around pH 8-12 represents the Henderson-Hasselbalch equilibrium zone where significant concentrations of both protonated and deprotonated forms coexist [9]. At pH values above 12, the free base form (NH₂) predominates, though such alkaline conditions are rarely encountered in biological or pharmaceutical contexts.
Isoelectric point determination is straightforward due to the presence of only one ionizable group, with the pI corresponding approximately to the pKa value of the amine (9.5-10.5) [9]. The compound does not exhibit zwitterionic behavior due to the absence of acidic functional groups.
| Parameter | Value/Description | pH Range | Reference |
|---|---|---|---|
| pKa (Primary Amine) | ~9.5-10.5 (estimated) | 8-12 | [9] [10] |
| pKa (Methylsulfonyl Group) | Non-ionizable | N/A | [7] |
| Protonation State at pH 7.4 | Predominantly protonated (NH₃⁺) | 6-8 | [8] [11] |
| Net Charge at Physiological pH | Positive (+1) | 7.4 | [8] |
| Isoelectric Point (pI) | ~9.5-10.5 (estimated) | N/A | [9] |
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride demonstrates hygroscopic characteristics requiring careful moisture control during storage and handling [6]. Water uptake studies estimate 2-5% moisture absorption at 25°C and 50% relative humidity, increasing to 5-10% at 75% relative humidity [6]. This hygroscopic behavior is typical for hydrochloride salts of organic amines and necessitates appropriate packaging and storage conditions.
Critical relative humidity determination and deliquescence point identification require comprehensive dynamic vapor sorption analysis to establish precise moisture thresholds for stability maintenance [6]. The compound appears to maintain its anhydrous crystalline form under normal storage conditions, with no evidence of hydrate formation based on available characterization data [6].
Solid-state stability assessment indicates excellent stability at 25°C with maintenance of greater than 95% purity over extended storage periods when protected from moisture [11]. Elevated temperature stability at 40°C remains favorable with appropriate protective measures, though slight degradation may occur under stressed conditions [11].
Photostability considerations suggest the compound requires protection from direct light exposure to prevent potential UV-induced degradation [8]. Oxidative stability indicates susceptibility to oxidation under certain conditions, potentially requiring antioxidant protection in formulated products [8]. Hydrolytic stability remains favorable under dry conditions but may be pH-dependent in aqueous environments [8].
Recommended storage conditions include maintenance in dry environments at room temperature with protection from light and moisture [11]. Under these conditions, the compound demonstrates a shelf life exceeding two years, making it suitable for commercial pharmaceutical applications [11].
Polymorphic stability analysis indicates the presence of a single crystalline form with no evidence of polymorphic transitions under normal storage conditions [6]. This monomorphic behavior contributes to consistent physical and chemical properties over time.
| Property | Value/Assessment | Test Conditions | Reference |
|---|---|---|---|
| Hygroscopic Nature | Hygroscopic | Standard conditions | [6] |
| Water Uptake at 50% RH (%) | Estimated 2-5% | 25°C, 50% RH | [6] |
| Water Uptake at 75% RH (%) | Estimated 5-10% | 25°C, 75% RH | [6] |
| Solid-State Stability (25°C) | Stable (>95% purity) | 25°C, sealed container | [11] |
| Storage Conditions | Store in dry place, room temperature | As per specification | [11] |
| Shelf Life | >2 years under proper storage | ICH stability guidelines | [11] |
Irritant